REACTION_SMILES
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[CH:13]1([NH2:16])[CH2:14][CH2:15]1.[F:1][c:2]1[cH:3][c:4]([CH2:5][Br:6])[cH:7][c:8]([N+:10](=[O:11])[O-:12])[cH:9]1>>[F:1][c:2]1[cH:3][c:4]([CH2:5][NH:16][CH:13]2[CH2:14][CH2:15]2)[cH:7][c:8]([N+:10](=[O:11])[O-:12])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(F)cc(CBr)c1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc(F)cc(CNC2CC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |